(3-Bromophenyl)[(3-methoxypropyl)amino]acetonitrile
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Overview
Description
(3-Bromophenyl)[(3-methoxypropyl)amino]acetonitrile is an organic compound that features a bromophenyl group attached to an aminoacetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)[(3-methoxypropyl)amino]acetonitrile typically involves the reaction of 3-bromobenzyl cyanide with 3-methoxypropylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)[(3-methoxypropyl)amino]acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine or other reduced forms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while reduction reactions can produce primary or secondary amines.
Scientific Research Applications
(3-Bromophenyl)[(3-methoxypropyl)amino]acetonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of bromophenyl derivatives and their potential therapeutic applications.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)[(3-methoxypropyl)amino]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance the compound’s binding affinity to these targets, while the aminoacetonitrile moiety can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(3-Bromophenyl)methylamine: This compound is similar in structure but lacks the methoxypropyl group.
(3-Bromophenyl)acetonitrile: This compound is similar but does not have the amino group.
(3-Bromophenyl)[(3-methoxypropyl)amino]propanamide: This compound has a similar structure but contains an amide group instead of a nitrile group.
Uniqueness
(3-Bromophenyl)[(3-methoxypropyl)amino]acetonitrile is unique due to the presence of both the bromophenyl and aminoacetonitrile moieties, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C12H15BrN2O |
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Molecular Weight |
283.16 g/mol |
IUPAC Name |
2-(3-bromophenyl)-2-(3-methoxypropylamino)acetonitrile |
InChI |
InChI=1S/C12H15BrN2O/c1-16-7-3-6-15-12(9-14)10-4-2-5-11(13)8-10/h2,4-5,8,12,15H,3,6-7H2,1H3 |
InChI Key |
KMSREOHBONTVMM-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(C#N)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
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